Tryptophylasparagine
Description
Properties
Molecular Formula |
C15H18N4O4 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
4-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H18N4O4/c16-10(14(21)19-12(15(22)23)6-13(17)20)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23) |
InChI Key |
GRQCSEWEPIHLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Extraction (SPE)
Crude this compound is reconstituted in methanol-water (1:4 v/v) and loaded onto a C18 SPE cartridge. Elution with a gradient of acetonitrile (10–50%) removes hydrophobic contaminants, yielding a purity of 90–92%.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC on a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) achieves >98% purity. A linear gradient from 5% B to 40% B over 30 minutes at 1 mL/min is optimal, with UV detection at 280 nm.
Analytical Characterization
Ultra-High-Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS)
A Dionex UltiMate 3000 RS UHPLC system coupled to a Q-Exactive Orbitrap mass spectrometer confirms structural integrity. Chromatographic separation uses an ACQUITY UPLC HSS T3 column (1.8 μm, 2.1 × 100 mm) with electrospray ionization (ESI) in positive mode. The observed m/z for this compound is 303.15 [M+H]⁺, matching theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, D₂O) reveals characteristic signals: δ 7.60–7.20 (m, 5H, indole), δ 4.50 (t, J = 6.5 Hz, α-CH of tryptophan), and δ 2.95 (m, β-CH₂ of asparagine).
Data Tables
Table 1: Comparative Yields of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| SPPS | 78–85 | 90–92 | HBTU, Piperidine |
| Solution-Phase | 55–65 | 70–75 | EDC, HOBt |
| Enzymatic (Trypsin) | 70 | 85–88 | Trypsin, Reverse Micelles |
Table 2: UHPLC-MS Parameters for this compound
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC HSS T3 (1.8 μm) |
| Mobile Phase | 0.1% Formic Acid in H₂O/ACN |
| Flow Rate | 0.3 mL/min |
| Retention Time | 12.4 minutes |
| m/z (Observed) | 303.15 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions: H-Trp-Asn-OH can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the amide bond, although these are less common.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products:
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced amide derivatives.
Substitution: Nitrated or halogenated tryptophan derivatives
Scientific Research Applications
H-Trp-Asn-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism of action of H-Trp-Asn-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring of tryptophan can engage in hydrophobic interactions, while the amide group of asparagine can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Asparaginyltryptophan (Asn-Trp)
Structural Differences: Asparaginyltryptophan reverses the sequence of amino acids (Asn-Trp instead of Trp-Asn), altering hydrogen-bonding patterns and side-chain interactions. This positional isomerism impacts solubility and receptor binding affinities. Properties:
- Solubility : Higher than Tryptophylasparagine due to the exposed carboxamide group of asparagine at the N-terminus.
- Stability : More prone to enzymatic degradation in vivo due to protease recognition sites .
Applications : Used in studies of peptide sequencing and enzyme specificity, but less commonly as a reference standard compared to this compound .
Tyrosylasparagine (Tyr-Asn)
Structural Differences: Substitutes tryptophan with tyrosine (Tyr), replacing the indole group with a phenolic hydroxyl group. Properties:
- Solubility : Lower than this compound due to tyrosine’s hydrophobic aromatic ring.
- UV Absorption : Exhibits a distinct absorbance profile (λmax ~274 nm) compared to this compound (λmax ~280 nm), making it useful in spectrophotometric assays .
Applications : Primarily employed in studies of oxidative stress due to tyrosine’s redox-active properties.
Comparative Data Table
| Property | This compound (Trp-Asn) | Asparaginyltryptophan (Asn-Trp) | Tyrosylasparagine (Tyr-Asn) |
|---|---|---|---|
| Molecular Weight (g/mol) | 275.3 | 275.3 | 265.3 |
| Solubility in Water | Moderate | High | Low |
| Key Functional Groups | Indole, Carboxamide | Carboxamide, Indole | Phenolic OH, Carboxamide |
| Stability | Stable at neutral pH | Enzymatically labile | Stable under inert conditions |
| Primary Use | Reference standard | Enzymatic studies | Oxidative stress research |
Q & A
Q. How to align this compound research with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Methodological Answer :
- Feasibility : Pilot studies to assess resource requirements (e.g., peptide synthesis costs).
- Novelty : Use literature gap analysis tools (e.g., Connected Papers) to identify understudied applications.
- Ethical Compliance : For human cell studies, obtain IRB approval and document informed consent processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
